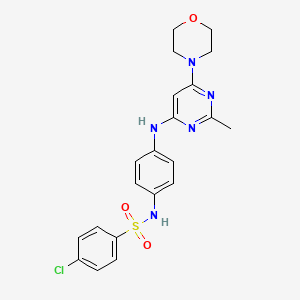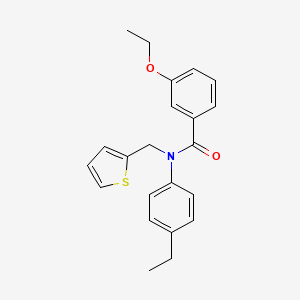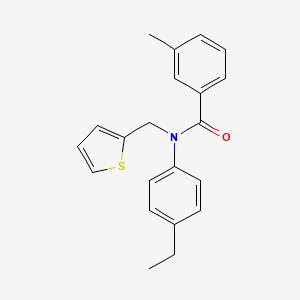![molecular formula C21H27ClN2O2S B11335161 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11335161.png)
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide is a complex organic compound that features a combination of azepane, thiophene, and phenoxyacetamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Derivative Preparation: Thiophene derivatives are often synthesized via the reaction of thiophene with various electrophiles.
Coupling Reactions: The azepane and thiophene derivatives are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the intermediate.
Final Acetamide Formation: The intermediate is reacted with 4-chloro-3-methylphenoxyacetic acid under amide coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the azepane ring.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified azepane derivatives.
Substitution: Various substituted phenoxyacetamides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The azepane ring may interact with receptor sites, while the thiophene and phenoxyacetamide moieties contribute to the compound’s overall bioactivity. The exact pathways and targets would depend on the specific application and require further research.
類似化合物との比較
Similar Compounds
N-[2-(azepan-1-yl)ethyl]acetamide: Lacks the thiophene and phenoxy groups, resulting in different chemical properties.
2-(thiophen-2-yl)ethylamine: Contains the thiophene moiety but lacks the azepane and phenoxyacetamide groups.
4-chloro-3-methylphenoxyacetic acid: Contains the phenoxy group but lacks the azepane and thiophene moieties.
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide is unique due to its combination of azepane, thiophene, and phenoxyacetamide moieties, which confer distinct chemical and biological properties
特性
分子式 |
C21H27ClN2O2S |
|---|---|
分子量 |
407.0 g/mol |
IUPAC名 |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-(4-chloro-3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H27ClN2O2S/c1-16-13-17(8-9-18(16)22)26-15-21(25)23-14-19(20-7-6-12-27-20)24-10-4-2-3-5-11-24/h6-9,12-13,19H,2-5,10-11,14-15H2,1H3,(H,23,25) |
InChIキー |
YNGKRUSIGGLHCB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCCCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3-methylbenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11335092.png)
![N-(2,6-dimethylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11335102.png)
![4-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11335103.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11335105.png)

![N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11335124.png)
![3-Methoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11335129.png)
![7-(Azepan-1-yl)-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11335136.png)
![3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11335140.png)
![5-methyl-N-[4-(morpholin-4-yl)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11335145.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11335153.png)
![3-(3-methoxypropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11335167.png)
